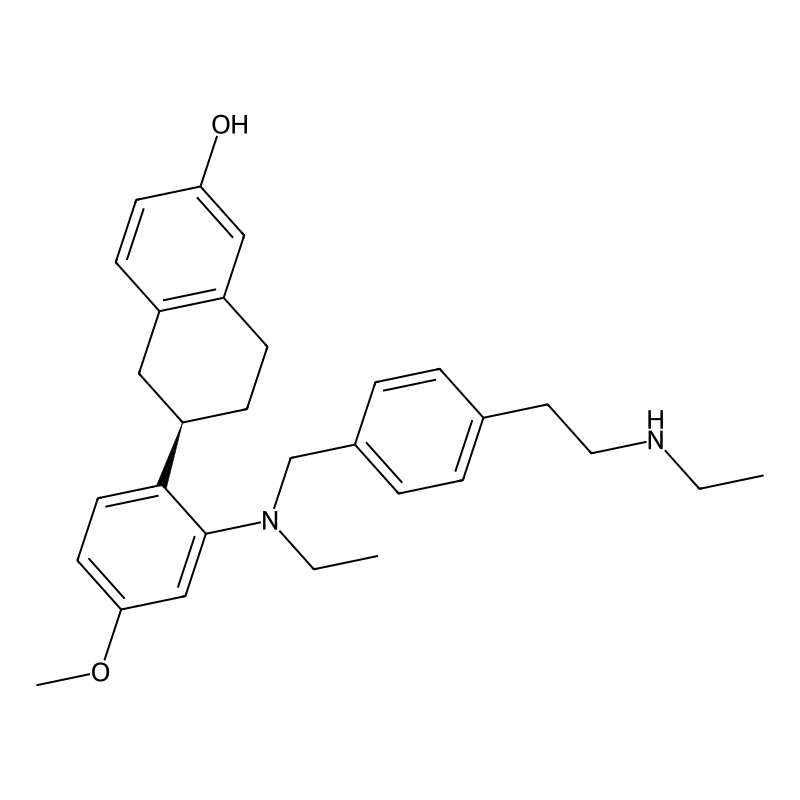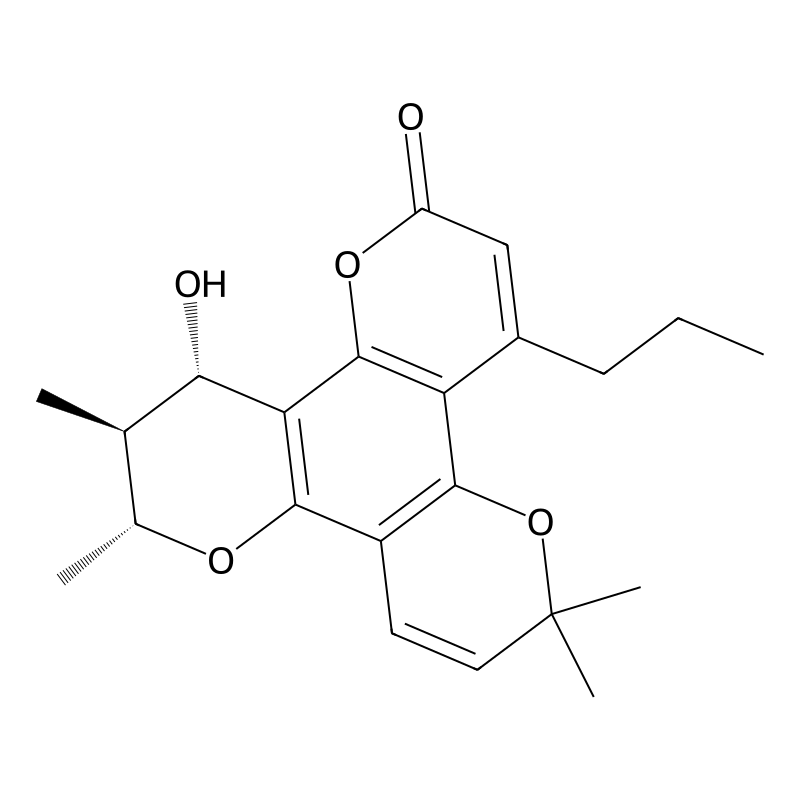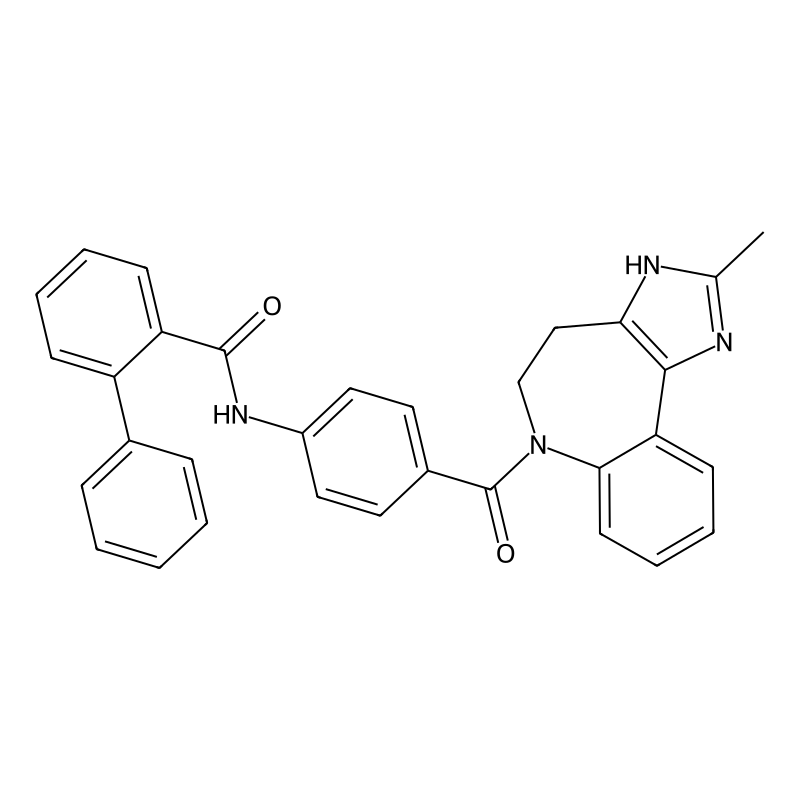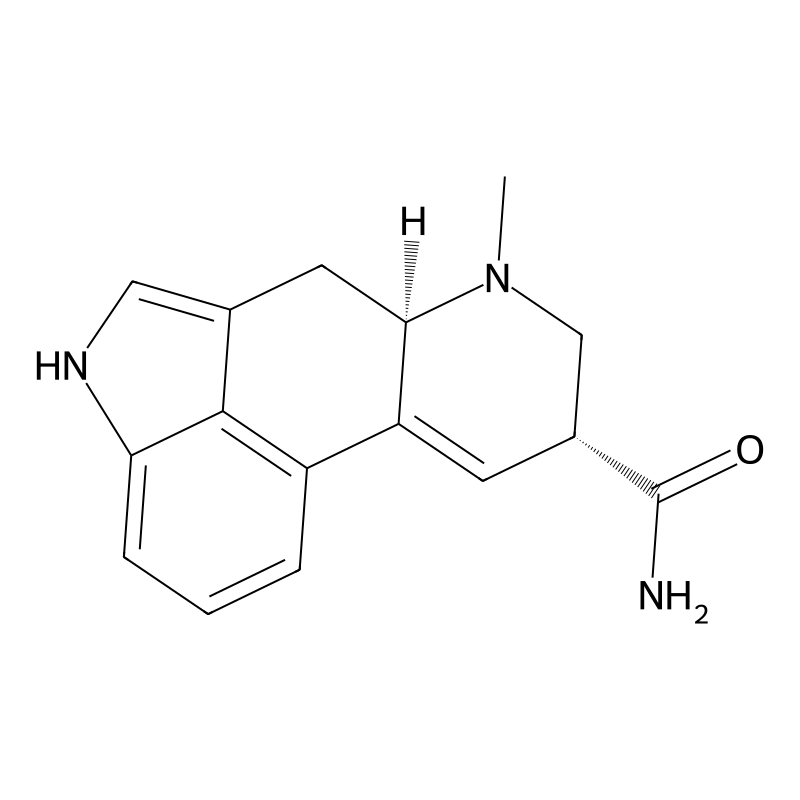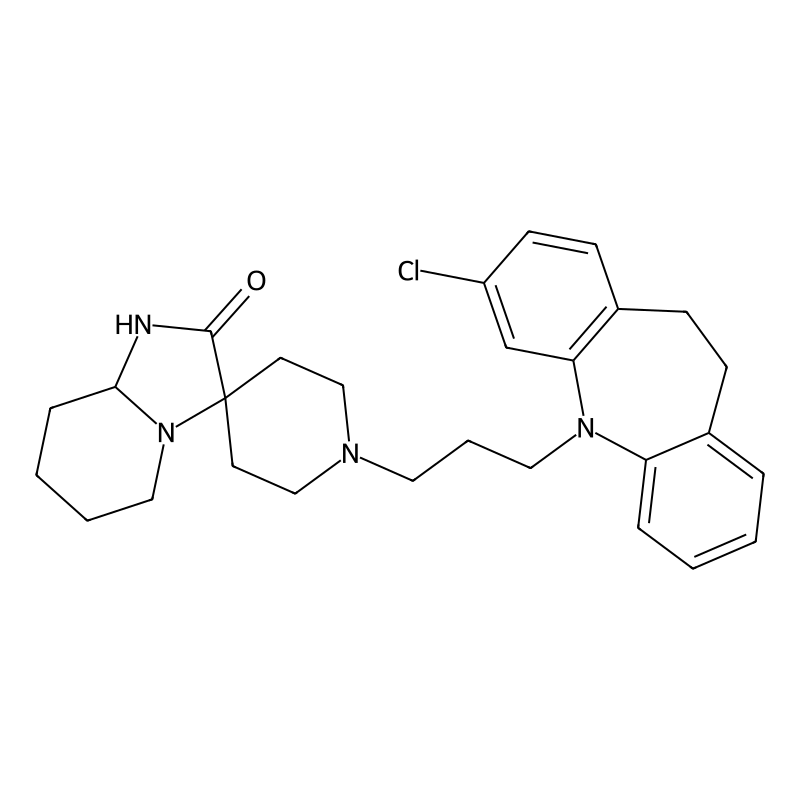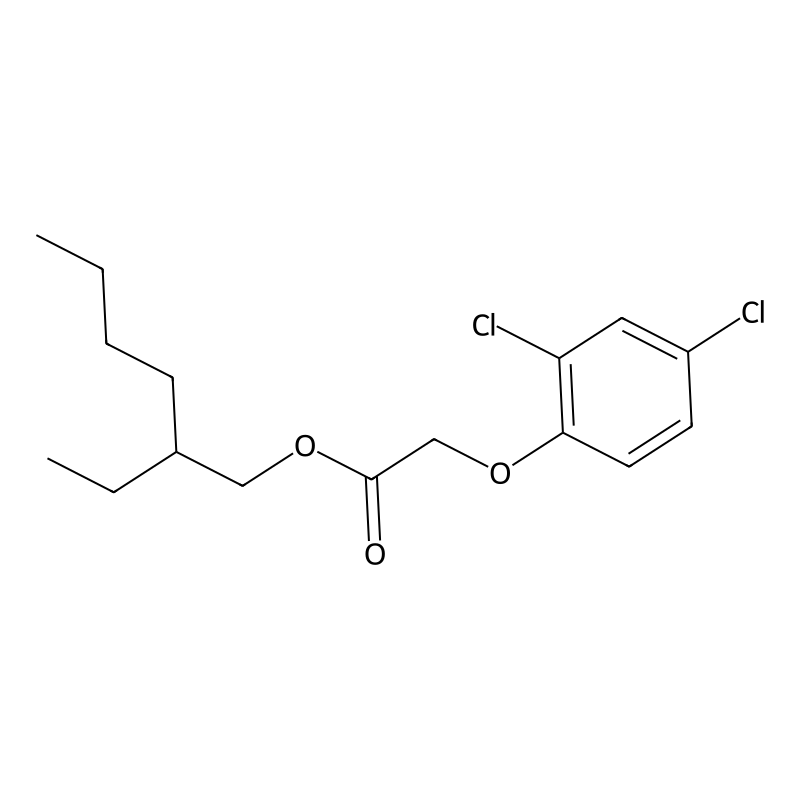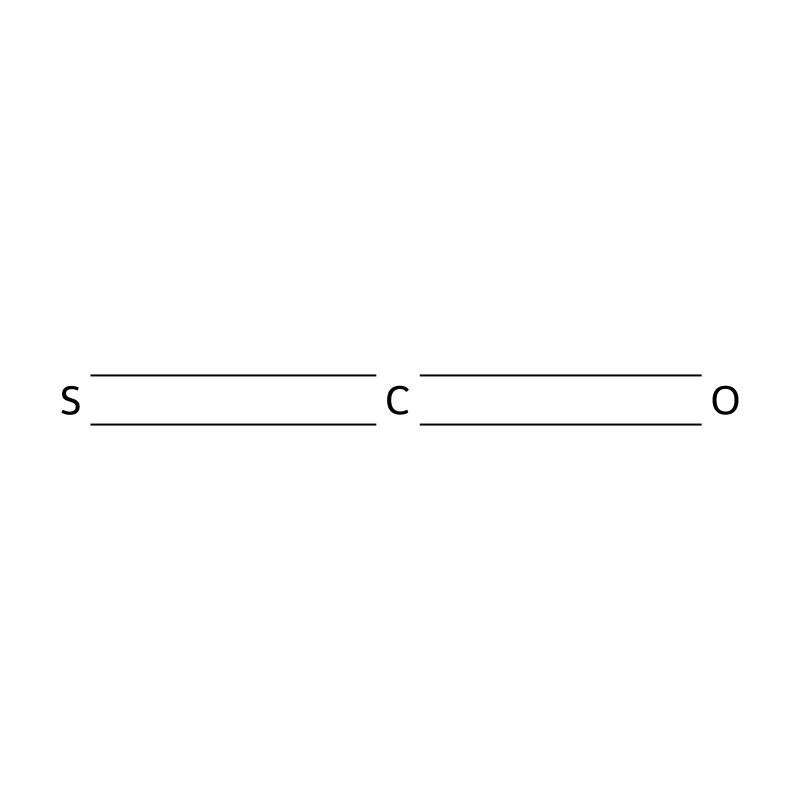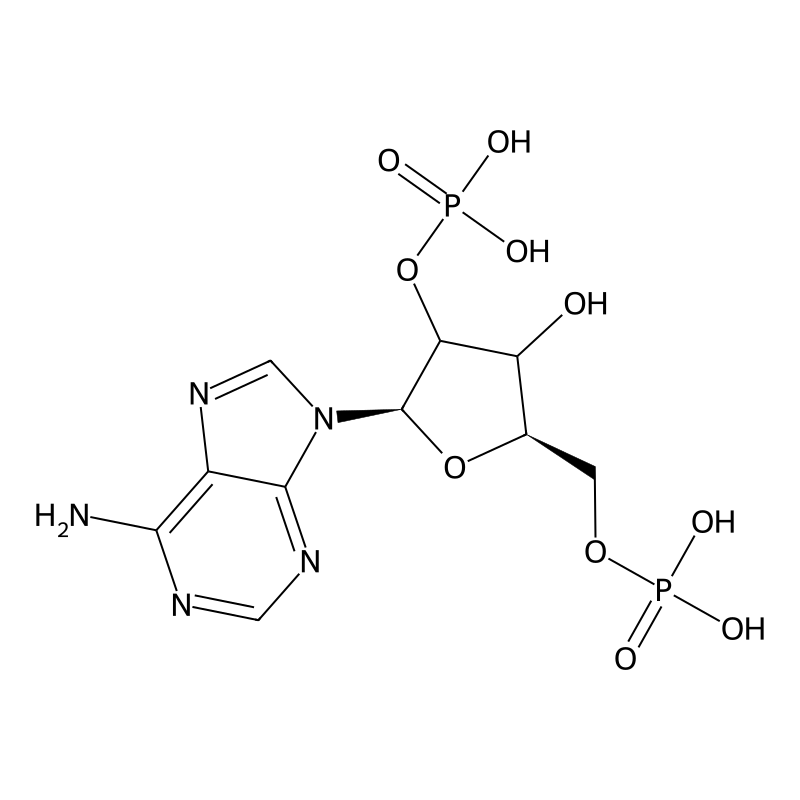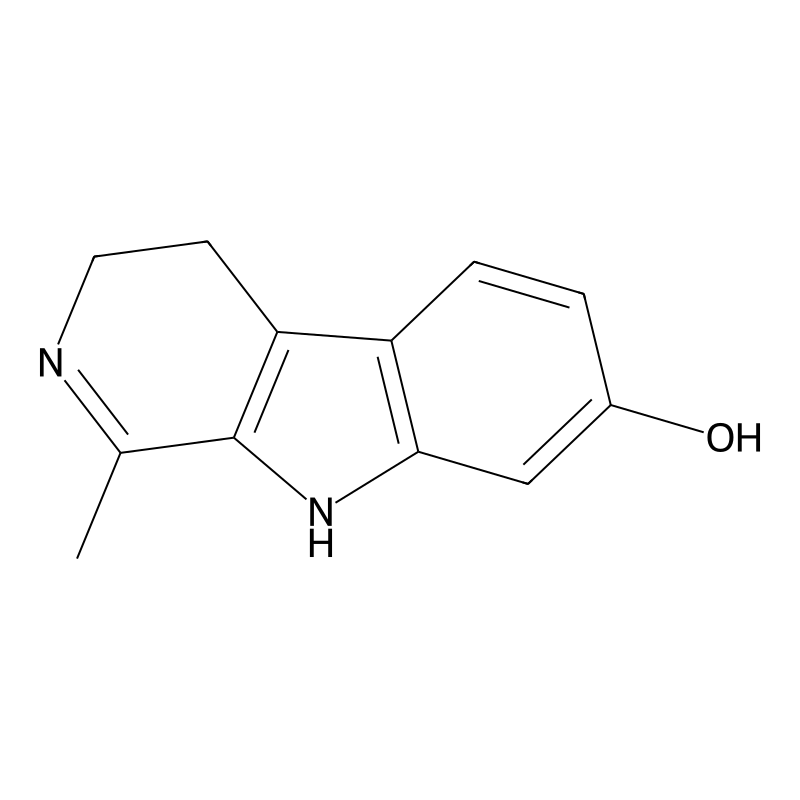6-butyl-6H-indolo[2,3-b]quinoxaline
![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure-2d/800/S2800284.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
6-butyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound characterized by its fused indole and quinoxaline structures. It features a butyl substituent at the 6-position of the indole moiety, which contributes to its unique physical and chemical properties. This compound is part of the indoloquinoxaline family, known for their diverse biological activities and potential applications in organic electronics and medicinal chemistry.
Organic electronics and Redox Flow Batteries:
-Butyl-6H-indolo[2,3-b]quinoxaline is being investigated for its potential applications in organic electronics and redox flow batteries. Studies have shown that it exhibits promising properties, such as:
- Low reduction potential: This makes it a suitable candidate for use as anolyte materials in redox flow batteries, which are a type of rechargeable battery that stores energy in chemical bonds of dissolved liquids. [Source: National Institutes of Health (.gov) ]
- High stability: This is crucial for ensuring long-term performance and durability in battery applications. [Source: National Institutes of Health (.gov) ]
The synthesis of 6-butyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of bromo-functionalized isatins with 1,2-diaminobenzene. The reaction proceeds through several steps including alkylation and cyclization. For instance, the butyl group can be introduced via alkylation reactions using appropriate reagents such as sodium hydride in dry dimethylformamide as a solvent to yield high purity products with substantial yields (72.3% to 92.4%) .
Compounds in the indolo[2,3-b]quinoxaline series exhibit notable biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique electronic structure of 6-butyl-6H-indolo[2,3-b]quinoxaline allows it to interact with various biological targets, making it a promising candidate for drug development. Studies have shown that derivatives of this compound can act as potent inhibitors against certain cancer cell lines .
The synthesis of 6-butyl-6H-indolo[2,3-b]quinoxaline can be achieved through multiple methods:
- Condensation Reaction: Involves mixing bromo-functionalized isatins with 1,2-diaminobenzene under reflux conditions in acetic acid.
- Alkylation: The butyl group can be introduced via an alkylation step using sodium hydride as a base in dimethylformamide.
- Direct Arylation: Recent advances have included direct arylation techniques for synthesizing derivatives with improved optoelectronic properties .
These methods provide flexibility in modifying the compound's structure for specific applications.
6-butyl-6H-indolo[2,3-b]quinoxaline has several applications:
- Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) due to its favorable charge transport properties.
- Dye-Sensitized Solar Cells: Its unique electronic properties make it suitable for use in photovoltaic devices.
- Pharmaceuticals: The compound's biological activity positions it as a potential candidate for developing new therapeutic agents targeting various diseases .
Interaction studies of 6-butyl-6H-indolo[2,3-b]quinoxaline focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research indicates that derivatives can effectively interact with DNA and inhibit specific enzymes involved in cancer progression .
Several compounds share structural similarities with 6-butyl-6H-indolo[2,3-b]quinoxaline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-methyl-6H-indolo[2,3-b]quinoxaline | Methyl group at position 6 | Exhibits different biological activity profiles |
| 7-bromo-6H-indolo[2,3-b]quinoxaline | Bromo substituent at position 7 | Enhanced reactivity due to halogen substitution |
| 5-nitro-6H-indolo[2,3-b]quinoxaline | Nitro group at position 5 | Increased electron deficiency; potential anti-cancer activity |
| 5-ethyl-6H-indolo[2,3-b]quinoxaline | Ethyl group at position 5 | Altered solubility and electronic properties |
These compounds highlight the diversity within the indoloquinoxaline family while showcasing the unique characteristics of 6-butyl-6H-indolo[2,3-b]quinoxaline due to its specific butyl substitution.
Systematic IUPAC Nomenclature Conventions
The IUPAC name 6-butylindolo[3,2-b]quinoxaline adheres to fused-ring nomenclature rules. The numbering system prioritizes the quinoxaline ring as the parent structure, with the indole moiety fused at positions [2,3-b]. The butyl group is assigned to the 6-position of the indole ring based on ortho-para fusion priority.
Key structural features:
- Indole core: Fused to the quinoxaline system at the [2,3-b] positions.
- Quinoxaline moiety: A bicyclic aromatic system with two adjacent nitrogen atoms.
- Butyl substituent: A four-carbon alkyl chain at position 6 of the indole ring.
The numbering system follows IUPAC recommendations for fused heterocycles, ensuring unambiguous identification.
Molecular Formula and Structural Representation
Molecular formula: C₁₈H₁₇N₃ (calculated molecular weight: 275.3 g/mol).
Structural representation:
SMILES: CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31.
CAS Registry Number and Alternative Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS RN | 327061-52-9 | |
| PubChem CID | 1603876 | |
| InChIKey | ANMMCAXLAPEYKR-UHFFFAOYSA-N | |
| SMILES | CCCC[N]1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Synonyms:
Comparative Analysis With Related Indoloquinoxaline Derivatives
Structural analogues:
Biological activity trends:
